molecular formula C19H19ClN4O6S3 B2419193 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide CAS No. 1101179-94-5

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide

Cat. No.: B2419193
CAS No.: 1101179-94-5
M. Wt: 531.01
InChI Key: RSXRULRUVVAIEB-XUTLUUPISA-N
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Description

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O6S3 and its molecular weight is 531.01. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O6S3/c1-30-10-9-22-13-5-4-12(24(26)27)11-15(13)31-19(22)21-18(25)14-3-2-8-23(14)33(28,29)17-7-6-16(20)32-17/h4-7,11,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXRULRUVVAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and cytotoxic activities, based on recent research findings.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Chlorothiophene moiety : Known for its role in enhancing antibacterial properties.
  • Sulfonamide group : Associated with enzyme inhibition.
  • Benzo[d]thiazole derivative : Often linked to anticancer and antimicrobial activities.
  • Pyrrolidine ring : Contributes to the overall pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing thiophene and benzo[d]thiazole exhibit significant antibacterial effects. For example, synthesized compounds similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 2.14 µM against urease, indicating potential as effective antibacterial agents .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17

Enzyme Inhibition

The compound also shows promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly notable for its implications in neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives indicate strong inhibitory potential:

CompoundEnzymeIC50 (µM)
7pAChE1.21
7oUrease1.13

These results suggest that the compound could serve as a scaffold for developing new therapeutic agents targeting these enzymes.

Cytotoxic Activity

In vitro studies assessing cytotoxicity against cancer cell lines revealed that the compound exhibits low toxicity while maintaining significant inhibitory activity against cancer-related pathways. This dual action makes it a candidate for further development in cancer therapy .

Case Studies

A recent study investigated a series of benzo[d]thiazole derivatives, including the target compound, demonstrating their effectiveness against MERS-CoV with IC50 values ranging from 0.20 µM to 0.57 µM without exhibiting cytotoxic effects . This indicates that similar modifications in the target compound could enhance antiviral properties.

Q & A

Q. How can researchers validate the (E)-configuration’s stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor isomerization via HPLC. Use chiral columns to resolve (E)/(Z) isomers .
  • Circular dichroism (CD) : Compare spectra before/after incubation to detect conformational changes .
  • In silico modeling : Calculate energy barriers for (E)→(Z) isomerization using Gaussian software. High barriers (>20 kcal/mol) indicate stability .

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